N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide
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Description
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Pharmacological Evaluation
A novel series of compounds, including derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and evaluated for their antidepressant and antianxiety activities. This research highlights the potential of furan and piperazine derivatives in developing new therapeutic agents for mood disorders (J. Kumar et al., 2017).
Antimicrobial Activities
Further studies into the synthesis of azole derivatives, including those with furan and piperazine moieties, have shown promising antimicrobial activities against various microorganisms. This indicates the potential application of such compounds in combating infectious diseases (Serap Başoğlu et al., 2013).
Catalytic Activity in Chemical Synthesis
The use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds has been explored to enhance the catalytic activity in Cu-catalyzed coupling reactions, demonstrating the chemical utility of these derivatives in facilitating complex organic syntheses (Subhajit Bhunia et al., 2017).
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-3-10-23-21(27)22(28)24-16-19(20-5-4-15-30-20)26-13-11-25(12-14-26)17-6-8-18(29-2)9-7-17/h4-9,15,19H,3,10-14,16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZVKECLDSNOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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